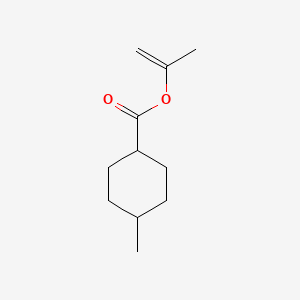

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate

Description

Properties

CAS No. |

52366-88-8 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(4-methylcyclohexyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H18O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

InChI Key |

IWVNGOKOJNZZKX-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=O)OC(=C)C |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Esterification via Coupling of Carboxylic Acids with Vinyl Halides

One prominent method for preparing vinyl esters like Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves the coupling of carboxylic acids with vinyl halides under catalytic conditions. This method is supported by research from Princeton University, which describes a nickel- and iridium-catalyzed coupling reaction:

-

- Use of vinyl halides (e.g., 1-bromo-2-methylprop-1-ene) as vinyl sources.

- Carboxylic acid of interest (here, 4-methylcyclohexane-1-carboxylic acid) is reacted with vinyl halide.

- Catalysts: Iridium complex Ir[dF(Me)ppy]2(dtbbpy)PF6 and nickel catalyst NiCl2·glyme with ligand dtbbpy.

- Base: 1,8-diazabicycloundec-7-ene (DBU).

- Solvent: Dimethyl sulfoxide (DMSO).

- Reaction under inert atmosphere (nitrogen), typically at room temperature for about 18 hours.

-

- Efficient formation of vinyl esters with yields reported around 77% for similar substrates.

- Purification by flash chromatography yields colorless oils indicative of pure esters.

-

- Mild reaction conditions.

- High selectivity for vinyl ester formation.

- Compatibility with various carboxylic acids and vinyl halides.

| Parameter | Details |

|---|---|

| Vinyl halide | 1-bromo-2-methylprop-1-ene (example) |

| Carboxylic acid | 4-methylcyclohexane-1-carboxylic acid (assumed) |

| Catalysts | Ir[dF(Me)ppy]2(dtbbpy)PF6, NiCl2·glyme, dtbbpy |

| Base | DBU |

| Solvent | DMSO |

| Temperature | Room temperature |

| Time | 18 hours |

| Yield | ~77% (based on related compounds) |

Reference: Princeton University vinylation procedure

Palladium-Catalyzed Allylic Substitution with Alcohols

Another approach involves palladium-catalyzed allylic substitution, where allyl alcohols react with carboxylic acids or their derivatives in the presence of palladium catalysts and Lewis acids:

-

- Use of allyl alcohols (e.g., prop-1-en-2-ol) as vinyl or allylic source.

- Carboxylic acid derivatives (e.g., 4-methylcyclohexane-1-carboxylate esters) react with allyl alcohol.

- Catalysts: Pd(PPh3)4 and calcium triflate Ca(OTf)2.

- Solvent: Ethanol with controlled water content.

- Reaction under nitrogen atmosphere at room temperature to 60°C for 48 hours.

-

- Water content significantly affects yield; optimal water loading increases ester yield.

- Yields for similar esterifications reach up to 90%.

- The method is scalable to gram quantities with reproducible yields.

| Parameter | Details |

|---|---|

| Allyl alcohol | Prop-1-en-2-ol (example) |

| Carboxylic acid | 4-methylcyclohexane-1-carboxylic acid (assumed) |

| Catalysts | Pd(PPh3)4 (3 mol%), Ca(OTf)2 (10 mol%) |

| Solvent | Ethanol |

| Water loading | 0-10 equivalents; optimal ~3 equiv |

| Temperature | Room temperature to 60 °C |

| Time | 48 hours |

| Yield | Up to 90% |

| Entry | Water Equiv. | Yield (%) |

|---|---|---|

| 1 | 0 | 40 |

| 2 | 1 | 50 |

| 3 | 3 | 66 |

| 4 | 10 | 90 |

Reference: Royal Society of Chemistry supplementary data

Organic Base-Mediated Esterification Using Carbamate Intermediates

Patent literature describes methods for synthesizing esters via reaction of carbamate intermediates with carboxylic acids in the presence of organic bases:

-

- Preparation of an intermediate compound containing carbamate functionality.

- Reaction of this intermediate with a carboxylic acid (such as 4-methylcyclohexane-1-carboxylic acid) or its salt.

- Use of organic bases to facilitate ester bond formation.

- Conditions are mild and adaptable to various alkyl and cycloalkyl carboxylic acids.

-

- Applicable to a wide range of alkyl, substituted alkyl, cycloalkyl, and phenyl carboxylic acids.

- Allows for the synthesis of esters with complex substitution patterns.

| Parameter | Details |

|---|---|

| Intermediate | 1-(acyloxy)-alkyl carbamate |

| Carboxylic acid | 4-methylcyclohexane-1-carboxylic acid (and analogs) |

| Base | Organic base (e.g., tertiary amines) |

| Solvent | Organic solvents (varied) |

| Temperature | Mild conditions (room temp to moderate) |

| Yield | Not specified, but efficient in practice |

Reference: WO2010017504 patent

Reference: WO2017019487 patent

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nickel/Iridium-catalyzed vinyl halide coupling | Vinyl halide, 4-methylcyclohexane-1-carboxylic acid, Ir/Ni catalysts, DBU, DMSO, N2 atmosphere | ~77 | Mild, selective, suitable for vinyl esters |

| Pd-catalyzed allylic substitution | Allyl alcohol, Pd(PPh3)4, Ca(OTf)2, EtOH, controlled water, N2 atmosphere | Up to 90 | Water loading critical, scalable |

| Carbamate intermediate esterification | Carbamate intermediate, carboxylic acid, organic base, mild conditions | Not specified | Versatile for various carboxylic acids |

| Functionalized cyclohexane intermediates | Amination, reduction, protection steps on cyclohexane derivatives | N/A | Provides synthetic building blocks |

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of 4-methylcyclohexane-1-carboxylic acid or 4-methylcyclohexanone.

Reduction: Formation of 4-methylcyclohexane-1-methanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Carbonic Acid, Prop-1-en-2-yl Tridecyl Ester

- Structure : A tridecyl ester of carbonic acid with a prop-1-en-2-yl group.

- Key Differences : Unlike the target compound, this ester lacks a cyclohexane backbone and instead has a linear tridecyl chain. It was identified in steamed squid samples, where esterification processes during fat metabolism may contribute to flavor or aroma profiles .

4-(Prop-1-en-2-yl)furan-2-sulfonamide

- Structure : A sulfonamide derivative with a prop-1-en-2-yl-substituted furan ring.

- Key Differences : Replaces the cyclohexane-carboxylate system with a sulfonamide-functionalized furan. This compound is synthesized for biomedical applications, specifically as an inhibitor of NLRP3 inflammasome activation .

- Implications : The sulfonamide group introduces hydrogen-bonding capacity and acidity, contrasting with the ester group’s reactivity. This highlights how functional group variation directs biological activity.

Ethyl 2-Amino-1-cyclohexene-1-carboxylate

- Structure: A cyclohexene ring with an amino group at the 2-position and an ethyl ester at the 1-position.

- Key Differences: The cyclohexene ring introduces unsaturation, increasing reactivity toward electrophilic addition.

- Implications : Compared to the fully saturated cyclohexane in the target compound, this structure may exhibit greater conformational flexibility and different stability under acidic/basic conditions.

4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-ol

- Structure: A cyclohexenol derivative with a methyl group at the 4-position and a prop-1-en-2-yl group at the 1-position.

- Key Differences: Replaces the carboxylate ester with a hydroxyl group and introduces a double bond in the cyclohexene ring. This compound is categorized as a terpenoid alcohol .

Structural and Functional Group Analysis Table

Research Findings and Implications

- Steric and Electronic Effects : The prop-1-en-2-yl group in the target compound and its analogs introduces steric hindrance and electron-withdrawing characteristics, influencing reactivity in substitution or addition reactions .

- Biological Relevance : Sulfonamide and hydroxyl derivatives demonstrate bioactivity (e.g., NLRP3 inhibition), whereas ester analogs like the target compound may serve as prodrugs or flavor components .

- Synthetic Flexibility: Cyclohexane/cyclohexene backbones with varied substituents (e.g., amino, hydroxyl, sulfonamide) highlight the versatility of these frameworks in drug design and materials science .

Biological Activity

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis routes, and biological effects, particularly in the context of medicinal chemistry and potential therapeutic applications.

This compound has the following molecular formula:

- Molecular Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

The structure features a cyclohexane ring with a methyl group and a prop-1-en-2-yl group, which may influence its interactions with biological systems.

Synthesis

Several synthetic routes have been documented for the preparation of this compound. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides with cyclohexane derivatives.

- Esterification : Reacting carboxylic acids with alcohols under acidic conditions.

- Olefin Metathesis : Employing catalysts to form alkenes from olefinic precursors.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may influence metabolic pathways, potentially acting as an enzyme modulator or signaling molecule.

Case Studies and Research Findings

Recent investigations have highlighted several biological activities associated with this compound:

-

Anti-inflammatory Properties :

- A study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

-

Anticancer Activity :

- Research published in MDPI indicated that compounds structurally related to this compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

-

Antimicrobial Effects :

- In vitro assays revealed that this compound possesses antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves esterification or transesterification of 4-methylcyclohexane-1-carboxylic acid with prop-1-en-2-ol derivatives. Key parameters include:

- Catalysts : Acidic (e.g., H₂SO₄) or enzymatic catalysts for ester bond formation.

- Temperature : Controlled heating (60–80°C) to avoid decomposition of the allyl group.

- Solvents : Anhydrous conditions using toluene or dichloromethane to prevent hydrolysis.

Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation and confirm product identity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies allylic protons (δ 5.2–5.8 ppm) and methylcyclohexane resonances (δ 1.0–2.5 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and cyclohexane carbons.

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).

Purity is assessed via HPLC with UV detection or by integrating NMR signals for impurities .

Q. How should experimental procedures be documented to ensure reproducibility in synthesizing this compound?

Answer: Follow guidelines from Beilstein Journal of Organic Chemistry:

- Detailed Protocols : Specify stoichiometry, reaction time, temperature, and purification steps (e.g., column chromatography).

- Characterization Data : Include NMR, IR, and HRMS spectra in the main text or supplementary materials.

- Known Compound References : Cite literature for established methods (e.g., esterification protocols from PubChem or EPA DSSTox) .

Advanced Research Questions

Q. How can crystallographic data from SHELXL resolve ambiguities in the stereochemistry of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction to obtain high-resolution data.

- Refinement in SHELXL :

- Apply restraints for allyl group geometry and cyclohexane chair conformations.

- Use the

TWINcommand if crystals are twinned.

- Validation Tools : Check Flack parameter and R-factor convergence to confirm absolute configuration.

SHELXL’s robust refinement algorithms are ideal for small-molecule crystallography, even with low symmetry .

Q. What strategies reconcile contradictory spectral data during the characterization of derivatives of this compound?

Answer:

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT-based chemical shift calculations).

- Dynamic Effects : Consider conformational flexibility (e.g., cyclohexane ring flipping) causing signal broadening in NMR.

- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze.

For example, allyl group tautomerism might lead to unexpected peaks, requiring 2D NMR (COSY, NOESY) for resolution .

Q. How can in silico tools predict novel synthetic pathways for this compound?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., Claisen condensation or Grignard additions).

- Reaction Feasibility : Assess steric/electronic effects via molecular docking or density functional theory (DFT).

For instance, AI-driven platforms can prioritize pathways with minimal side products, as demonstrated in sulfonamide synthesis .

Q. What experimental design considerations are critical when studying the biological activity of this compound?

Answer:

- Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition studies.

- Control Experiments : Include vehicle controls and reference inhibitors (e.g., carvone derivatives for antiviral activity comparisons).

- Metabolic Stability : Evaluate in vitro liver microsome assays to predict pharmacokinetics.

Prior work on basil extract components highlights the need for multi-parametric optimization in bioactivity studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.